N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
“N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
Synthesis Analysis
The synthesis of these compounds involves the design of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . The yield of the synthesized compound was 62% .Molecular Structure Analysis
The molecular structure of the compound includes an imidazole ring and a thiazole ring . The 1H-NMR and 13C-NMR data provide detailed information about the structure .Chemical Reactions Analysis
These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was a potential inhibitor against MDA-MB-231 .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 231–233 °C . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
One application involves the discovery and evaluation of substituted benzamides, including compounds similar to N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial for anti-cancer research, as VEGFR-2 plays a significant role in tumor angiogenesis. The study highlights the compound's excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Antimycobacterial Activity
Another application is found in the design and synthesis of thiazole-aminopiperidine hybrid analogues, including structures similar to the compound , as novel Mycobacterium tuberculosis GyrB inhibitors. This study underlines the importance of such compounds in the development of new therapeutic agents against tuberculosis, showcasing promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with minimal cytotoxicity (Jeankumar et al., 2013).
Insecticidal Assessment
Research also extends to the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study explores the potential of compounds with a structure similar to this compound for agricultural applications, demonstrating their capability as insecticidal agents (Fadda et al., 2017).
Crystal Structure and Cytotoxic Activity
Further, the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been investigated. These studies provide insights into the structural attributes that contribute to the cytotoxicity against human cancer cell lines, emphasizing the compound's potential in medicinal chemistry and oncology research (Adhami et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have shown significant biological and therapeutic applications, binding with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown varied medicinal applications due to their attractive biological properties .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide are largely determined by its interactions with various biomolecules. The pyridine and thiazole rings in the structure of this compound can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can facilitate its binding to enzymes, proteins, and other biomolecules
Cellular Effects
Given the structural features of this compound, it may influence cell function by interacting with various cellular proteins and enzymes
Molecular Mechanism
The molecular mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-5-2-1-3-6-13)19-10-8-15-12-22-17(20-15)14-7-4-9-18-11-14/h1-7,9,11-12H,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDIMQCNHXDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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